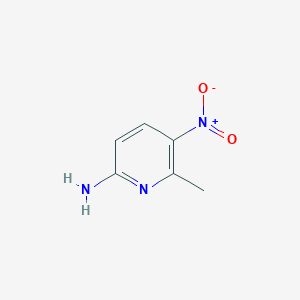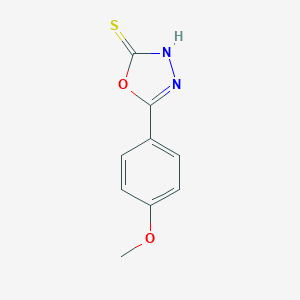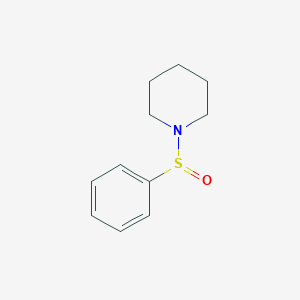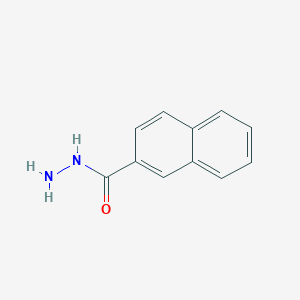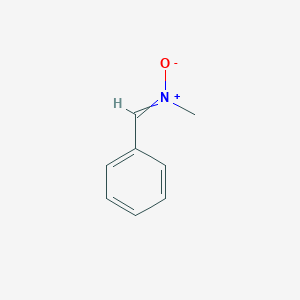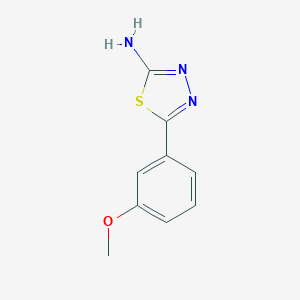
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, also known as 3-Methoxy-5-phenyl-1,3,4-thiadiazol-2-amine, is a thiadiazole derivative that has been studied for its potential applications in various scientific research fields. This compound has been investigated for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. In
Aplicaciones Científicas De Investigación
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various scientific research fields. This compound has been investigated for its anti-inflammatory and anti-oxidant activities, as well as its potential use as an antifungal agent. Additionally, this compound has been studied for its potential applications in cancer research, as it has been shown to have cytotoxic effects on certain cancer cell lines. Furthermore, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is not yet fully understood. However, it is believed that this compound may act as an antioxidant by scavenging free radicals and inhibiting oxidative damage. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may also act as an anti-inflammatory agent. Furthermore, this compound has been shown to inhibit the growth of certain fungi, suggesting that it may act as an antifungal agent.
Biochemical and Physiological Effects
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory and anti-oxidant activities, as well as cytotoxic effects on certain cancer cell lines. Additionally, this compound has been shown to have neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine has several advantages and limitations for lab experiments. This compound is relatively easy to synthesize and is relatively stable, making it suitable for use in lab experiments. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, this compound is not yet fully understood, and further research is needed to gain a better understanding of its potential applications.
Direcciones Futuras
There are several potential future directions for the research of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. Further research could focus on the exact mechanism of action of this compound, as well as its potential use in the treatment of various diseases. Additionally, further research could focus on the synthesis of more potent derivatives of this compound, as well as the development of more efficient methods for synthesizing this compound. Finally, further research could focus on the potential applications of this compound in various scientific research fields, such as cancer research
Métodos De Síntesis
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine can be synthesized by a two-step reaction involving the reaction of 3-methoxyphenol with 1,3,4-thiadiazole-2-thiol and subsequent condensation of the resulting product with an amine. The first step of the reaction involves the formation of an intermediate product, 3-methoxy-5-phenyl-1,3,4-thiadiazol-2-thiol, through the reaction of 3-methoxyphenol with 1,3,4-thiadiazole-2-thiol in the presence of a catalyst such as p-toluenesulfonic acid. The second step of the reaction involves the condensation of the intermediate product with an amine, such as aniline, to form 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-4-2-3-6(5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOZGAXEWJZHBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356114 |
Source


|
| Record name | 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
247109-15-5 |
Source


|
| Record name | 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

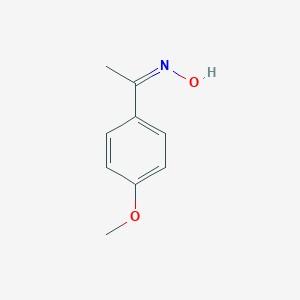

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)

